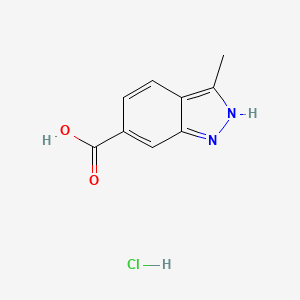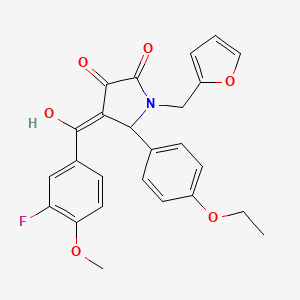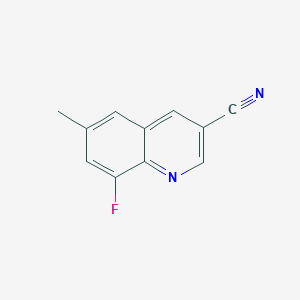![molecular formula C16H13N3O3S3 B2910304 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097893-59-7](/img/structure/B2910304.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as FTS, is a sulfonamide-based compound that has been extensively studied for its potential applications in various scientific fields. FTS is a synthetic compound that was first synthesized in 1992 by a group of researchers led by Dr. J. Michael McIntosh at the University of Utah. Since then, FTS has been the subject of numerous scientific studies, and its potential applications continue to be explored.
Wirkmechanismus
The mechanism of action of FTS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FTS has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and topoisomerase II, which are involved in various cellular processes. FTS has also been shown to inhibit the activation of various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FTS has been shown to have various biochemical and physiological effects. Some of the key effects of FTS include:
1. Anti-cancer properties: FTS has been shown to inhibit the growth and proliferation of cancer cells.
2. Neuroprotective properties: FTS has been shown to protect neurons from damage and death.
3. Immunomodulatory properties: FTS has been shown to modulate the immune system and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
FTS has several advantages and limitations for lab experiments. Some of the key advantages of FTS include:
1. High potency: FTS is a highly potent compound and can be used at low concentrations.
2. Selective inhibition: FTS selectively inhibits various enzymes and signaling pathways, making it a useful tool for studying specific cellular processes.
3. Low toxicity: FTS has low toxicity and can be used in cell culture and animal studies without causing significant harm.
Some of the limitations of FTS include:
1. Limited solubility: FTS has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of specificity: FTS can inhibit multiple enzymes and signaling pathways, which can make it difficult to determine its specific effects.
3. Limited in vivo studies: Although FTS has been extensively studied in vitro, there are limited in vivo studies that have been conducted.
Zukünftige Richtungen
There are several future directions for research on FTS. Some of the key areas of research include:
1. Clinical trials: FTS has shown promising results in preclinical studies, and further clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: FTS has been shown to have synergistic effects when used in combination with other drugs, and further studies are needed to explore its potential in combination therapy.
3. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of FTS and its specific effects on various cellular processes.
4. Formulation development: Further research is needed to develop new formulations of FTS that can improve its solubility and bioavailability.
Conclusion:
FTS is a sulfonamide-based compound that has been extensively studied for its potential applications in various scientific fields. FTS has been shown to have anti-cancer, neuroprotective, and immunomodulatory properties, and its potential applications continue to be explored. Although FTS has several advantages for lab experiments, there are also limitations that need to be considered. Future research on FTS should focus on clinical trials, combination therapy, mechanistic studies, and formulation development.
Synthesemethoden
FTS is synthesized by a multistep process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 2-aminothiophenol with furfural in the presence of a catalyst. The resulting product is then reacted with 2-bromoethylamine hydrobromide to produce 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine. The final step involves the reaction of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine with 2,1,3-benzothiadiazole-4-sulfonyl chloride to produce FTS.
Wissenschaftliche Forschungsanwendungen
FTS has been extensively studied for its potential applications in various scientific fields. Some of the key areas of research where FTS has been studied include:
1. Cancer research: FTS has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroprotection: FTS has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Immunomodulation: FTS has been shown to have immunomodulatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S3/c20-25(21,15-5-1-3-13-16(15)19-24-18-13)17-9-12(11-6-8-23-10-11)14-4-2-7-22-14/h1-8,10,12,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSWTTPXNMHDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(Phenylsulfanyl)phenyl]formamide](/img/structure/B2910221.png)
![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)
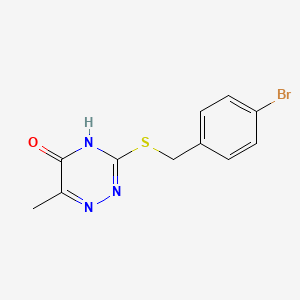
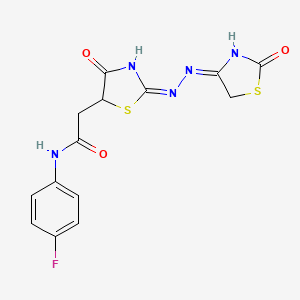

![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)
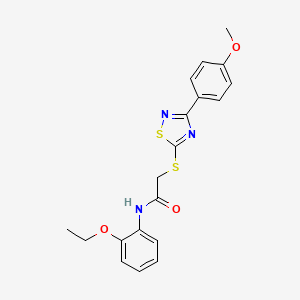
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)

![[3-Methyl-4-(morpholin-4-yl)phenyl]methanol](/img/structure/B2910236.png)
